molecular formula C8H17N B13178268 2-Methyl-5-(propan-2-YL)pyrrolidine

2-Methyl-5-(propan-2-YL)pyrrolidine

Cat. No.: B13178268
M. Wt: 127.23 g/mol
InChI Key: BEJRBFAMOYPEQZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-YL)pyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-YL)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis . Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-YL)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-YL)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The stereochemistry and spatial orientation of the substituents play a crucial role in determining its biological activity .

Comparison with Similar Compounds

Biological Activity

2-Methyl-5-(propan-2-YL)pyrrolidine, a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects across various domains, including anticonvulsant, analgesic, and antimicrobial properties. Understanding its mechanisms of action and biological implications is crucial for its development as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, acting as either an inhibitor or an activator. This modulation influences critical biochemical pathways and cellular processes, which is essential in its therapeutic applications.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant properties. In vivo studies have utilized models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate its efficacy. For instance, compounds structurally related to this pyrrolidine have shown protective effects in seizure models, indicating that modifications in the pyrrolidine structure can enhance anticonvulsant activity .

Analgesic Activity

The compound has also been evaluated for analgesic effects. Studies involving formalin-induced pain models suggest that it can diminish pain responses effectively. This analgesic property is crucial for developing new pain management therapies, particularly in conditions where traditional analgesics are ineffective or cause significant side effects .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Its derivatives have shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine core can significantly influence antimicrobial potency .

Study on Anticonvulsant Properties

A study published in 2023 investigated a series of pyrrolidine derivatives, including this compound, for their anticonvulsant activity. The results indicated that certain derivatives provided significant protection in MES models with effective doses (ED50) reported at approximately 62.1 mg/kg .

Evaluation of Analgesic Effects

In another study focusing on analgesic efficacy, the compound was tested in a formalin model. Results showed a notable reduction in pain behavior compared to control groups, suggesting a strong potential for further development as an analgesic agent .

Data Tables

Activity Test Method Efficacy Reference
AnticonvulsantMaximal Electroshock (MES)ED50: 62.1 mg/kg
Subcutaneous PentylenetetrazoleProtective effect observed
AnalgesicFormalin TestSignificant pain reduction
AntimicrobialIn vitro against S. aureusEffective against MDR strains

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrrolidine

InChI

InChI=1S/C8H17N/c1-6(2)8-5-4-7(3)9-8/h6-9H,4-5H2,1-3H3

InChI Key

BEJRBFAMOYPEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1)C(C)C

Origin of Product

United States

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